5alpha-Pregnane

Description

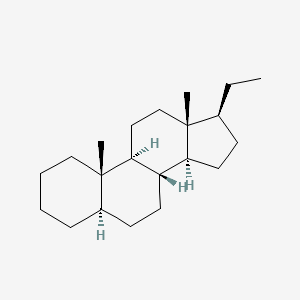

Structure

3D Structure

Properties

IUPAC Name |

(5R,8S,9S,10S,13R,14S,17S)-17-ethyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36/c1-4-15-9-11-18-17-10-8-16-7-5-6-13-20(16,2)19(17)12-14-21(15,18)3/h15-19H,4-14H2,1-3H3/t15-,16+,17-,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMFYGXQPXQEEM-GCOKGBOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031678 | |

| Record name | Allopregnane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

641-85-0 | |

| Record name | (5α)-Pregnane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=641-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allopregnane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allopregnane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5α-pregnane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLOPREGNANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTF5KN7S9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Endogenous Production of 5α Pregnane Derivatives

Precursor Substrates in 5α-Pregnane Biosynthesis

The biosynthesis of 5α-pregnane derivatives originates from key steroid hormone precursors. The primary substrates that undergo 5α-reduction are progesterone (B1679170) and 17α-hydroxyprogesterone.

Progesterone as a Primary Precursor for 5α-Dihydroprogesterone (5α-DHP)

Progesterone is a fundamental C21 steroid hormone that serves as the direct precursor to 5α-dihydroprogesterone (5α-DHP), also known as allopregnanedione. bioscientifica.comwikipedia.org This conversion is a crucial metabolic step, and 5α-DHP is a biologically active metabolite of progesterone. harvard.edu The synthesis of 5α-DHP from progesterone is facilitated by the enzyme 5α-reductase and occurs in various tissues, including the liver, brain, gonads, and placenta. bioscientifica.comontosight.ai In some contexts, such as during the latter half of gestation in mares, progesterone levels decrease while its 5α-reduced metabolites, like 5α-DHP, become elevated and play important roles in maintaining pregnancy. bioscientifica.com

17α-Hydroxyprogesterone (17-OHP) as a Precursor to 5α-Pregnan-17α-ol-3,20-dione

17α-hydroxyprogesterone (17-OHP) is another significant precursor in the biosynthesis of a specific 5α-pregnane derivative. It is converted to 5α-pregnan-17α-ol-3,20-dione, also known as 17α-hydroxy-dihydroprogesterone (17-OH-DHP). wikipedia.org This conversion is a key step in an alternative route of androgen biosynthesis known as the "backdoor pathway". wikipedia.orgwikipedia.orge-apem.org In this pathway, 17-OHP is 5α-reduced to 17-OH-DHP, which is then further metabolized to produce potent androgens like dihydrotestosterone (B1667394) (DHT) without testosterone (B1683101) serving as an intermediate. wikipedia.orgwikipedia.org This pathway is particularly relevant in certain physiological and pathological conditions, such as in the human fetus and in patients with 21-hydroxylase deficiency. e-apem.orgresearchgate.net

Enzymatic Pathways and Key Enzymes in 5α-Pregnane Formation

The formation of 5α-pregnane derivatives is catalyzed by a family of enzymes known as steroid 5α-reductases. These enzymes are responsible for the irreversible reduction of the double bond at the C4-C5 position of the steroid A-ring.

Steroid 5α-Reductase Isoenzymes (SRD5A1, SRD5A2)

There are two primary isoenzymes of steroid 5α-reductase in humans: type 1 (SRD5A1) and type 2 (SRD5A2). nih.gov A third isoenzyme, SRD5A3, has also been identified. wikipedia.org These isoenzymes exhibit different tissue distributions and substrate specificities. nih.govontosight.ai SRD5A1 is predominantly found in the liver, skin, and certain brain regions, while SRD5A2 is mainly expressed in androgen-sensitive tissues like the prostate gland. ontosight.aicloud-clone.com Both SRD5A1 and SRD5A2 are capable of metabolizing various steroid hormones, including progesterone and 17-OHP. wikipedia.orgontosight.aicloud-clone.com

The conversion of progesterone to 5α-DHP is a reaction catalyzed by 5α-reductase isoenzymes. bioscientifica.comontosight.aiwikipedia.org Both SRD5A1 and SRD5A2 can facilitate this reduction. ontosight.ai This metabolic process is significant as 5α-DHP itself has distinct biological activities, including acting as a neurosteroid and modulating the activity of GABA-A receptors. ontosight.aipnas.org The formation of 5α-DHP is a critical step in the synthesis of other neuroactive steroids like allopregnanolone (B1667786). wikipedia.orgpnas.org Studies in various tissues and cell lines have demonstrated the importance of 5α-reductase activity in regulating the balance between progesterone and its 5α-reduced metabolites. nih.govoup.comresearchgate.net

The 5α-reduction of 17α-hydroxyprogesterone (17-OHP) to 5α-pregnan-17α-ol-3,20-dione is a crucial step in the backdoor pathway of androgen synthesis. wikipedia.orgnih.gov The SRD5A1 isoenzyme has been shown to catalyze this reaction. wikipedia.org While the involvement of SRD5A2 has been debated, some studies suggest it can also catalyze the reduction of 17-OHP. wikipedia.org Kinetic studies have indicated that SRD5A1 may have a higher turnover rate for 17-OHP compared to SRD5A2 under certain conditions. The activity of 5α-reductase is considered a rate-limiting step in the backdoor pathway. nih.gov

Data Tables

Table 1: Key Enzymes and their Substrates in 5α-Pregnane Biosynthesis

| Enzyme | Gene | Primary Substrate(s) | Product(s) |

| Steroid 5α-Reductase Type 1 | SRD5A1 | Progesterone, 17α-Hydroxyprogesterone, Testosterone | 5α-Dihydroprogesterone, 5α-Pregnan-17α-ol-3,20-dione, Dihydrotestosterone |

| Steroid 5α-Reductase Type 2 | SRD5A2 | Progesterone, 17α-Hydroxyprogesterone, Testosterone | 5α-Dihydroprogesterone, 5α-Pregnan-17α-ol-3,20-dione, Dihydrotestosterone |

Table 2: Research Findings on 5α-Reductase Activity

| Finding | Substrate | Enzyme Isoform(s) | Tissue/Model | Reference |

| Inhibition of 5α-reductase leads to an accumulation of progesterone. | Progesterone | 5α-Reductase | Pregnant mare | bioscientifica.com |

| SRD5A1 demonstrates a higher turnover rate for 17-OHP compared to SRD5A2. | 17α-Hydroxyprogesterone | SRD5A1, SRD5A2 | In vitro kinetic study | |

| Tumorous breast tissue exhibits elevated 5α-reductase activity, leading to higher levels of 5α-pregnanes. | Progesterone | 5α-Reductase | Human breast tissue | researchgate.net |

| 5α-reductase activity is significantly higher in tumorigenic breast cancer cell lines compared to non-tumorigenic cells. | Progesterone | 5α-Reductase | Human breast cancer cell lines | nih.gov |

| The backdoor pathway, initiated by 5α-reduction of 17-OHP, is an efficient route for DHT synthesis in 21-hydroxylase deficiency. | 17α-Hydroxyprogesterone | 5α-Reductase | Patients with 21-hydroxylase deficiency | researchgate.netnih.gov |

Tissue-Specific Expression and Activity of 5α-Reductase

The enzyme 5α-reductase, critical for the conversion of various steroid hormones, exists as three isoenzymes: SRD5A1, SRD5A2, and SRD5A3. wikipedia.org These isoenzymes exhibit distinct tissue-specific expression patterns and play varied roles in the production of 5α-pregnane derivatives. wikipedia.org

5α-reductase is broadly distributed throughout the body in both males and females, with its presence noted in the reproductive tract (testes and ovaries), skin, seminal vesicles, prostate, epididymis, and numerous other organs, including the central nervous system. wikipedia.orgwikidoc.org The expression of these isoenzymes is also subject to developmental changes. For instance, in male fetuses, both 5α-R1 and 5α-R2 are expressed in the prostate and this expression continues throughout life. wikidoc.org At puberty, 5α-R1 is re-expressed in the skin and scalp. wikidoc.org In adults, all three isoenzymes are ubiquitously expressed. wikidoc.org

Specifically, 5α-reductase type 1 is primarily associated with the synthesis of neurosteroids. Type 2 is mainly involved in the production of 5α-dihydrotestosterone (DHT), and type 3 participates in N-glycosylation. Human type 3 5α-reductase is found at higher levels in peripheral tissues compared to types 1 and 2. nih.govdntb.gov.ua It is particularly abundant in the skin, brain, and mammary gland, suggesting a significant role in androgen production in these areas. nih.govdntb.gov.ua

The differential expression of 5α-reductase isoenzymes is also observed in specific tissues and disease states. For example, studies on breast cell lines have shown that tumorigenic cells have a higher expression of 5α-reductase compared to non-tumorigenic cells, leading to increased production of 5α-dihydroprogesterone (5α-DHP). researchgate.net

Table 1: Tissue Distribution of 5α-Reductase Isoenzymes

| Isoenzyme | Key Tissues of Expression | Primary Function in Steroid Metabolism |

| SRD5A1 (Type 1) | Skin, Scalp, Prostate, Brain | Neurosteroid production |

| SRD5A2 (Type 2) | Prostate, Genital Skin | Dihydrotestosterone (DHT) synthesis |

| SRD5A3 (Type 3) | Skin, Brain, Mammary Gland, and other peripheral tissues | Androgen production in peripheral tissues; N-glycosylation |

3α-Hydroxysteroid Dehydrogenase (3α-HSD) in Allopregnanolone Synthesis

The conversion of 5α-dihydroprogesterone (5α-DHP) to allopregnanolone is a critical step in the biosynthesis of this neurosteroid, catalyzed by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD). pnas.orgacs.org This enzymatic reaction is reversible, meaning 3α-HSD can also oxidize allopregnanolone back to 5α-DHP. nih.govjneurosci.org

3α-HSD enzymes are members of the aldo-keto reductase (AKR) superfamily, specifically the AKR1C subfamily in humans. researchgate.netsemanticscholar.org In the context of allopregnanolone synthesis, the type 3 isoform of 3α-HSD (AKR1C2) is particularly relevant. nih.gov This cytosolic protein is found in steroidogenic tissues and the central nervous system. nih.gov While it also metabolizes androgens, it is responsible for the conversion of 5α-DHP to allopregnanolone. nih.gov

The efficiency of this conversion can be influenced by various factors. For example, some studies have investigated the effect of selective serotonin (B10506) reuptake inhibitors (SSRIs) on 3α-HSD activity. One study showed that fluoxetine (B1211875) could increase the affinity of 3α-HSD3 for 5α-DHP, thereby enhancing the rate of allopregnanolone synthesis. nih.gov Another study, however, did not find that fluoxetine activated the human type III 3α-HSD. acs.org

The kinetic mechanism of human 3α-HSD type III in the reduction of 5α-DHP has been characterized as a ternary complex (sequential) mechanism. acs.org This means the enzyme binds with the nicotinamide (B372718) adenine (B156593) dinucleotide cofactor before the steroid substrate and releases it after the steroid product. acs.org

Aldo-Keto Reductases (AKR1C1, AKR1C2, AKR1C4) in Metabolite Formation from 5α-DHP

The metabolism of 5α-dihydroprogesterone (5α-DHP) is significantly influenced by several members of the aldo-keto reductase (AKR) 1C subfamily, namely AKR1C1, AKR1C2, and AKR1C4. wikipedia.org These enzymes catalyze the reduction of 5α-DHP to various metabolites, with differing efficiencies and product preferences. wikipedia.orgfrontiersin.org

AKR1C1, AKR1C2, and AKR1C4 all metabolize 5α-DHP with high catalytic efficiency. wikipedia.org However, they exhibit distinct product specificities. AKR1C2 preferentially synthesizes allopregnanolone from 5α-DHP. wikipedia.orgeuropeanreview.org Conversely, AKR1C1 preferentially forms 20α-hydroxy-5α-pregnan-20-one. wikipedia.org AKR1C1 is also capable of inactivating allopregnanolone by reducing it to 5α-pregnane-3α,20α-diol. wikipedia.orgmdpi.com

AKR1C4 is also an efficient catalyst for the reduction of 5α-pregnane-3,20-dione to yield allopregnanolone. nih.govfrontiersin.orgresearchgate.net In the liver, AKR1C4 is considered the principal enzyme for the formation of 3α,5β-tetrahydrosteroids. nih.gov

In contrast to the other AKRs, AKR1C3 has a low catalytic efficiency for the reduction of 5α-DHP. wikipedia.org These AKR enzymes are highly expressed in the human liver and mammary gland, with more modest expression in the brain and uterus. wikipedia.org The expression of AKR1C1, AKR1C2, and AKR1C3 has also been noted in reproductive tissues like the placenta, myometrium, and cervix. frontiersin.org

Table 2: Catalytic Preferences of AKR1C Enzymes in 5α-DHP Metabolism

| Enzyme | Primary Metabolite from 5α-DHP | Other Notable Reactions |

| AKR1C1 | 20α-hydroxy-5α-pregnan-20-one | Inactivates allopregnanolone to 5α-pregnane-3α,20α-diol. wikipedia.orgmdpi.com |

| AKR1C2 | Allopregnanolone | Also involved in androgen inactivation. europeanreview.org |

| AKR1C4 | Allopregnanolone | Efficiently catalyzes the reduction of 5α-pregnane-3,20-dione. nih.govfrontiersin.org |

De Novo Synthesis of Pregnane (B1235032) Steroids from Cholesterol in Neural Tissues

The brain and other neural tissues possess the remarkable capability to synthesize pregnane steroids de novo from cholesterol, a process known as neurosteroidogenesis. frontiersin.orgd-nb.infofrontiersin.org This local synthesis occurs independently of peripheral endocrine glands like the adrenals and gonads. frontiersin.orgfrontiersin.org The presence of neurosteroids in the brain at concentrations higher than in the circulation, even after the removal of peripheral steroidogenic glands, provides strong evidence for this endogenous production. frontiersin.orgnih.gov

The biosynthetic pathway begins with the transport of cholesterol into the mitochondria, a rate-limiting step facilitated by the steroidogenic acute regulatory protein (StAR). nih.govnih.govresearchgate.net Inside the mitochondria, the enzyme cytochrome P450 side-chain cleavage (P450scc or CYP11A1) converts cholesterol into pregnenolone (B344588). researchgate.netfrontiersin.orgfrontiersin.orgmdpi.com Pregnenolone, the precursor to all steroid hormones, is then converted to progesterone by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). researchgate.netnih.govmdpi.com

From progesterone, the synthesis of 5α-pregnane derivatives proceeds. Progesterone is first reduced to 5α-dihydroprogesterone (5α-DHP) by 5α-reductase. researchgate.netfrontiersin.org Subsequently, 5α-DHP is converted to allopregnanolone by 3α-hydroxysteroid dehydrogenase (3α-HSD). frontiersin.org This entire enzymatic cascade, from cholesterol to allopregnanolone, can occur within the nervous system. frontiersin.orgdovepress.com

Anatomical Sites of 5α-Pregnane Synthesis

Central Nervous System (CNS) Synthesis (Neurosteroidogenesis)

The synthesis of 5α-pregnane derivatives, particularly allopregnanolone, occurs in various regions of the central nervous system (CNS). dovepress.commdpi.com The enzymes necessary for this de novo synthesis from cholesterol are widely distributed throughout the brain and spinal cord. nih.gov

Initially, glial cells, including oligodendrocytes and astrocytes, were identified as primary sites for pregnenolone synthesis. frontiersin.org However, subsequent research has demonstrated that various neuronal populations also possess the machinery for neurosteroidogenesis. nih.gov This includes Purkinje cells in the cerebellum, as well as neurons in the hippocampus, cortex, and amygdala. frontiersin.orgmdpi.combenthamscience.com The expression of key steroidogenic enzymes like StAR and P450scc has been confirmed in these neuronal cell types. nih.govjneurosci.org

Single-cell transcriptomic analysis in the murine brain has revealed that de novo steroidogenesis, marked by the expression of Cyp11a1, is predominantly found in specific neuronal subtypes, such as glutamatergic neurons. bioscientifica.com In contrast, the expression of Star is more widespread, occurring in both neuronal and non-neuronal cells like oligodendrocytes and astrocytes. bioscientifica.com The co-localization of StAR and P450scc is considered a strong indicator of active steroidogenic cells in the brain. jneurosci.org

The distribution of enzymes for the subsequent conversion of progesterone to allopregnanolone, namely 5α-reductase and 3α-HSD, is also widespread in the CNS, including the spinal cord, cerebellum, hindbrain, midbrain, and forebrain. dovepress.com This broad distribution underscores the importance of local 5α-pregnane synthesis for various brain functions.

Gonadal Production (e.g., Ovaries, Testis, Corpus Luteum)

In addition to the central nervous system, 5α-pregnane derivatives are also synthesized in the gonads. The enzymes required for the conversion of progesterone to its 5α-reduced metabolites are present in both the ovaries and testes. wikipedia.orgwikidoc.org

The expression of 5α-reductase has been identified in the ovaries and testes, enabling the local production of 5α-DHP from progesterone. wikipedia.orgwikidoc.org Furthermore, the enzymes of the AKR1C subfamily, which are involved in the subsequent metabolism of 5α-DHP, are also expressed in reproductive tissues. frontiersin.org For example, AKR1C1, which has high 20α-HSD activity and plays a role in progesterone metabolism, is expressed in the ovaries. nih.govoup.com

The corpus luteum, a transient endocrine structure in the ovary, is a significant site of progesterone production. While its primary role is the secretion of progesterone, the enzymatic machinery for the conversion to 5α-pregnanes is also present. In some species, the induction of 20α-HSD in the corpus luteum and the subsequent conversion of progesterone to 20α-OH-progesterone is thought to be involved in the process of luteolysis. oup.com

Adrenal Gland Involvement

The adrenal glands are significant sites for the biosynthesis of steroid hormones, including precursors that can be converted to 5α-pregnane derivatives. wikipathways.org In the adrenal cortex, cholesterol is the initial substrate for steroidogenesis, being converted to pregnenolone by the enzyme P450scc (cholesterol side-chain cleavage enzyme). e-apem.org Pregnenolone can then be metabolized through various pathways.

One key pathway involves the conversion of pregnenolone to 17α-hydroxypregnenolone by 17α-hydroxylase (P450c17). e-apem.org This is followed by the conversion to dehydroepiandrosterone (B1670201) (DHEA) by 17,20 lyase. e-apem.org DHEA is a crucial adrenal androgen precursor.

Furthermore, the adrenal glands contribute to the "backdoor" pathway of androgen synthesis, which can involve 5α-pregnane intermediates. e-apem.org In this pathway, placental progesterone can serve as a major substrate for the synthesis of backdoor androgens, a process that occurs in the placenta, fetal liver, and fetal adrenal gland. e-apem.org Specifically, 17α-hydroxyprogesterone can be 5α-reduced to 5α-pregnan-17α-ol-3,20-dione. e-apem.org

Studies in human fetuses have shown that the adrenal glands express the necessary enzymes for both classic and alternative androgen biosynthesis pathways. pnas.org For instance, mRNA for SRD5A1, the enzyme responsible for the 5α-reduction of steroids, has been found in fetal adrenal glands. pnas.org Additionally, the adrenal glands robustly express CYP17A1, which is essential for the conversion of 5α-17HP to 5α-androsterone. pnas.org

Cortisol, the primary glucocorticoid produced by the human adrenal gland, can also be metabolized to a 5α-reduced derivative. ontosight.ai The enzyme 5α-reductase, present in the adrenal cortex, converts cortisol to 5α-dihydrocortisol (11β,17α,21-trihydroxy-5α-pregnane-3,20-dione). ontosight.ai

Placental and Fetoplacental Unit Contributions

The placenta and the fetoplacental unit as a whole play a crucial role in the production of 5α-pregnane derivatives, particularly during pregnancy. researchgate.net While the placenta can synthesize androgens de novo in humans due to the presence of CYP17A1, it also relies on precursors from the fetus, forming a true fetoplacental unit. nih.govresearchgate.net

In equine pregnancy, the allantochorion (a part of the placenta) begins to secrete significant amounts of 5α-reduced pregnane derivatives from around days 60-70 of gestation. bioscientifica.com The most notable of these are 5α-pregnane-3,20-dione (also known as 5α-dihydroprogesterone or 5α-DHP), 3β-hydroxy-5α-pregnan-20-one, and 5α-pregnane-3β,20β-diol. bioscientifica.com The production of these progestagens is dependent on a healthy and intact fetoplacental unit. researchgate.net

The fetus is a key contributor of the precursor pregnenolone, which is then metabolized by the placenta. researchgate.net The fetal adrenal glands and gonads are major sites of pregnenolone synthesis. bioscientifica.com This fetal pregnenolone is rapidly metabolized by the placenta and endometrium into progesterone and other metabolites, including 5α-DHP. researchgate.net These metabolites can re-enter the fetal circulation for further metabolism before being excreted into the maternal circulation. researchgate.net

In cases of fetal stress, such as that caused by placental damage, there can be an increase in maternal plasma concentrations of 5α-pregnane derivatives. researchgate.netbioscientifica.com This is thought to be due to premature maturation of the fetal adrenal gland, leading to increased secretion of pregnenolone, which is then converted to progestagens by the placenta. bioscientifica.com

The "backdoor" pathway of androgen synthesis is also active within the fetoplacental unit. e-apem.org Placental progesterone is a major substrate for this pathway, which occurs in the placenta, fetal liver, and adrenal gland. e-apem.org

Extrahepatic Pathways of Metabolism

One significant extrahepatic metabolic pathway involves the 6α-hydroxylation of 5α-reduced pregnanes. nih.gov This reaction leads to the formation of 3β,6α-dihydroxy-5α-pregnan-20-one and 3α,6α-dihydroxy-5α-pregnan-20-one, which are major urinary metabolites. nih.gov This 6α-hydroxylation is not typically carried out by the cytochrome P450 steroid 6α-hydroxylase found in the liver, which acts on different types of steroids. nih.gov Instead, it is characteristic of an extrahepatic pathway where 5α-pregnan-3β/α-ol-20-ones are metabolized by a specific enzyme that catalyzes the 6α-hydroxylation of saturated substrates. nih.gov In all species studied, this enzymatic reaction represents the final step in the extrahepatic inactivation of bioactive metabolites of progesterone. nih.gov

The brain is another important extrahepatic site for the metabolism of progesterone and its derivatives. hormonebalance.org Progesterone can be metabolized in the brain to neurosteroids, which are important for the function of cells in the central nervous system. hormonebalance.org The reduction of progesterone to 5α-pregnanes is catalyzed by the enzyme 5α-reductase, and this reaction is irreversible. bioscientifica.com The resulting 5α-pregnane-3,20-dione can then be further modified by other enzymes. bioscientifica.com

The skin, particularly in hair follicles, and the male reproductive tract are also sites of extrahepatic 5α-reductase activity, which is crucial for the conversion of testosterone to the more potent dihydrotestosterone (DHT). hormonebalance.org

Metabolism and Catabolic Pathways of 5α Pregnane Compounds

Hydroxylation and Oxidation of 5α-Pregnane Derivatives

Hydroxylation and oxidation are key modifications that alter the structure and function of 5α-pregnane compounds. These reactions are catalyzed by various enzymes, leading to the production of numerous metabolites with distinct physiological roles.

Allopregnanolone (B1667786), a potent neurosteroid, is synthesized from progesterone (B1679170) through a two-step enzymatic process. nih.govnih.gov The initial and rate-limiting step involves the conversion of progesterone to 5α-dihydroprogesterone (5α-DHP) by the enzyme 5α-reductase (SRD5A). deepdyve.com Subsequently, 5α-DHP is reduced to allopregnanolone by the action of 3α-hydroxysteroid dehydrogenases (3α-HSDs), which belong to the aldo-keto reductase (AKR) superfamily. deepdyve.comcymitquimica.com Specifically, enzymes like AKR1C2 and AKR1C4 efficiently catalyze this conversion. wikipedia.orgebi.ac.uk This synthesis occurs in various tissues, including the brain, where allopregnanolone is produced by neurons in the cortex and hippocampus. nih.gov

Table 1: Enzymatic Formation of Allopregnanolone

| Precursor | Enzyme(s) | Product |

| Progesterone | 5α-reductase (SRD5A) | 5α-Dihydroprogesterone (5α-DHP) |

| 5α-Dihydroprogesterone (5α-DHP) | 3α-Hydroxysteroid Dehydrogenase (e.g., AKR1C2, AKR1C4) | 3α-hydroxy-5α-pregnan-20-one (Allopregnanolone) |

Isoallopregnanolone, the 3β-epimer of allopregnanolone, is also synthesized from progesterone. ebi.ac.uk The pathway begins with the conversion of progesterone to 5α-dihydroprogesterone by 5α-reductase. ebi.ac.uk Following this, 5α-dihydroprogesterone is acted upon by 3β-hydroxysteroid dehydrogenase (3β-HSD) to form isoallopregnanolone. ebi.ac.uknih.govfrontiersin.org Isoallopregnanolone can also be formed from allopregnanolone through a two-step reaction involving 5α-dihydroprogesterone as an intermediate or by direct epimerization. researchgate.net The enzymes responsible for these conversions are present in the brain and are particularly abundant in the liver. researchgate.net

Table 2: Enzymatic Formation of Isoallopregnanolone

| Precursor | Enzyme(s) | Product |

| Progesterone | 5α-reductase (SRD5A) | 5α-Dihydroprogesterone (5α-DHP) |

| 5α-Dihydroprogesterone (5α-DHP) | 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | 3β-hydroxy-5α-pregnan-20-one (Isoallopregnanolone) |

The formation of 20α-hydroxy-5α-pregnan-3-one occurs through the metabolism of 5α-dihydroprogesterone (5α-DHP). wikipedia.orgebi.ac.uk This conversion is catalyzed by the aldo-keto reductase enzyme AKR1C1, which exhibits 20α-hydroxysteroid dehydrogenase (20α-HSD) activity. wikipedia.orgebi.ac.uk AKR1C1 preferentially metabolizes 5α-DHP to 20α-hydroxy-5α-pregnan-3-one. wikipedia.orgebi.ac.uk This metabolic step is part of the broader catabolism of progesterone metabolites. nih.gov

Table 3: Enzymatic Formation of 20α-hydroxy-5α-pregnan-3-one

| Precursor | Enzyme(s) | Product |

| 5α-Dihydroprogesterone (5α-DHP) | Aldo-keto reductase 1C1 (AKR1C1 / 20α-HSD) | 20α-hydroxy-5α-pregnan-3-one |

5α-Pregnane-3β,20α-diol is a metabolite of progesterone. cymitquimica.com Its formation can occur through different pathways. One major pathway involves the initial conversion of progesterone to 5α-pregnane-3,20-dione and 3β-hydroxy-5α-pregnan-20-one (isoallopregnanolone) in rat ovaries. oup.com Further metabolism of these intermediates can lead to the formation of 5α-pregnane-3β,20α-diol. oup.com Another identified pathway in endometrial cells involves the metabolism of progesterone to 3β-hydroxy-5α-pregnan-20-one, which is then further metabolized to 5α-pregnane-3β,20α-diol. nih.gov The enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD) is involved in the interconversions leading to this diol. nih.gov

Table 4: Enzymatic Formation of 5α-Pregnane-3β,20α-diol

| Precursor(s) | Key Enzyme(s) | Product |

| Progesterone, 3β-hydroxy-5α-pregnan-20-one | 5α-reductase, 3β-HSD, 20α-HSD | 5α-Pregnane-3β,20α-diol |

5α-Pregnane-3α,17α-diol-20-one, also known as 17α-hydroxyallopregnanolone, is a key intermediate in the "backdoor" pathway of androgen synthesis. wikipedia.orgrsc.org This pathway converts 17α-hydroxyprogesterone (17-OHP) to 5α-dihydrotestosterone (DHT) without testosterone (B1683101) as an intermediate. rsc.orgoup.com The formation of 5α-pregnane-3α,17α-diol-20-one begins with the 5α-reduction of 17-OHP to 5α-pregnan-17α-ol-3,20-dione. rsc.org This intermediate is then converted to 5α-pregnane-3α,17α-diol-20-one by a reductive 3α-hydroxysteroid dehydrogenase (3α-HSD). wikipedia.org The enzymes responsible for this step include the aldo-keto reductase isozymes AKR1C2 and AKR1C4, as well as 17β-hydroxysteroid dehydrogenase 6 (HSD17B6), which also possesses 3α-HSD activity. wikipedia.org

Table 5: Enzymatic Formation of 5α-Pregnane-3α,17α-diol-20-one

| Precursor | Enzyme(s) | Product |

| 17α-hydroxyprogesterone (17-OHP) | 5α-reductase (SRD5A1/SRD5A2) | 5α-pregnan-17α-ol-3,20-dione |

| 5α-pregnan-17α-ol-3,20-dione | 3α-HSD (AKR1C2, AKR1C4), HSD17B6 | 5α-Pregnane-3α,17α-diol-20-one |

The formation of 3β,6α-dihydroxy-5α-pregnan-20-one is a significant metabolic pathway for 5α-dihydroprogesterone (5α-DHP) in humans, representing a major urinary metabolite. nih.gov This process occurs via specific extrahepatic pathways. nih.gov The pathway involves the metabolism of progesterone to 5α-DHP, which is then converted to 5α-pregnan-3β-ol-20-one (isoallopregnanolone). nih.gov Subsequently, isoallopregnanolone undergoes 6α-hydroxylation to form 3β,6α-dihydroxy-5α-pregnan-20-one. nih.govnih.gov This 6α-hydroxylation is catalyzed by an enzyme system that is distinct from the hepatic cytochrome P450 steroid 6α-hydroxylase, which acts on Δ4-3-ketosteroids but not 5α-reduced steroids. nih.gov A small amount of 3β,6α-dihydroxy-5α-pregnan-20-one has also been identified as a metabolite of progesterone in endometrial stromal and glandular cells. nih.gov

Table 6: Enzymatic Formation of 3β,6α-dihydroxy-5α-pregnan-20-one

| Precursor | Intermediate | Key Enzyme(s) | Product |

| Progesterone | 5α-Dihydroprogesterone (5α-DHP) | 5α-reductase | 5α-pregnan-3β-ol-20-one (Isoallopregnanolone) |

| 5α-pregnan-3β-ol-20-one (Isoallopregnanolone) | - | 3β-HSD, 6α-hydroxylase | 3β,6α-dihydroxy-5α-pregnan-20-one |

Formation of 5α-Pregnane-3α,11β,17α,21-tetrol-20-one (5α-Tetrahydrocortisol)

5α-Tetrahydrocortisol (5α-THF), a significant metabolite of cortisol, is formed through the irreversible reduction of the A-ring of the cortisol molecule. nih.gov This biochemical transformation is catalyzed by the enzyme 5α-reductase (SRD5A). rupahealth.combioscientifica.com There are two primary isoenzymes of 5α-reductase, SRD5A1 and SRD5A2, which are responsible for this conversion. nih.gov SRD5A1 is predominantly expressed in the liver and other peripheral tissues, while SRD5A2 is mainly found in male reproductive tissues. nih.gov

The process begins with cortisol, a steroid hormone produced by the adrenal glands from cholesterol. rupahealth.comhealthmatters.io While a large portion of circulating cortisol is bound to cortisol-binding globulin (CBG), the unbound, free cortisol is biologically active and available for metabolism. rupahealth.comhealthmatters.io The enzyme 5α-reductase acts on the double bond between the fourth and fifth carbon atoms in the A-ring of cortisol, leading to the formation of dihydrocortisol. bioscientifica.com Subsequently, the 3-keto group is reduced by a 3α-hydroxysteroid dehydrogenase (3α-HSD) enzyme, resulting in the final product, 5α-tetrahydrocortisol (5α-THF). bioscientifica.comdutchtest.com This metabolic pathway is a key part of the inactivation and clearance of cortisol from the body. dutchtest.comdutchtest.com The levels of 5α-THF excreted in urine can serve as a biomarker to assess cortisol production and the activity of the 5α-reductase enzyme. rupahealth.comoup.com

Conjugation Reactions of 5α-Pregnane Metabolites

Sulfation and Glucuronidation

Following their formation, 5α-pregnane metabolites undergo Phase II conjugation reactions, primarily sulfation and glucuronidation, to increase their water solubility and facilitate their excretion from the body. frontiersin.orgnih.govoup.com These processes involve the attachment of a sulfate (B86663) or glucuronic acid moiety to the steroid molecule.

Sulfation is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the steroid. frontiersin.org Glucuronidation is mediated by UDP-glucuronosyltransferase (UGT) enzymes, which attach glucuronic acid from the donor UDP-glucuronic acid to the steroid. wikipedia.org For instance, allopregnanolone, a neuroactive 5α-pregnane steroid, is metabolized through both glucuronidation and sulfation. wikipedia.org Studies in prostate cancer cells have shown that the UGT2B28 enzyme specifically conjugates 5α-pregnan-3α,20α-diol and 5α-pregnan-3β,20α-diol. nih.gov While glucuronides are generally considered end products destined for elimination, sulfated steroids can have a more complex biological role. nih.gov In some conditions, such as intrahepatic cholestasis of pregnancy, there is a notable shift in progesterone metabolism, leading to a higher proportion of sulfated 5α-pregnane metabolites compared to glucuronidated ones. tandfonline.com

Biological Implications of Sulfated Pregnane (B1235032) Steroids

Sulfation does not merely serve as a mechanism for steroid inactivation and elimination. Sulfated steroids play a crucial role in regulating steroid hormone homeostasis by affecting their biological activity, solubility, and transport. frontiersin.orgontosight.ai They can act as a large, circulating reservoir of inactive precursors that can be reactivated by the action of steroid sulfatase (STS), an enzyme that removes the sulfate group. frontiersin.org This balance between sulfotransferases and sulfatase is critical for maintaining appropriate levels of active steroids in target tissues. frontiersin.org

Certain sulfated pregnane steroids possess distinct biological activities. For example, some sulfated steroids derived from marine organisms have demonstrated antimicrobial and antitumor properties. bioscientifica.com In the context of human physiology, specific sulfated progesterone metabolites, such as epiallopregnanolone sulfate, have been identified as antagonists of the farnesoid X receptor (FXR). researchgate.net This receptor is a key regulator of bile acid homeostasis. In conditions like intrahepatic cholestasis of pregnancy (ICP), elevated levels of these sulfated progesterone metabolites can inhibit FXR, leading to the characteristic cholestatic phenotype of the disease. researchgate.net This demonstrates that sulfated 5α-pregnane derivatives can act as signaling molecules, directly influencing cellular pathways. researchgate.net

Interconversion Between 5α-Pregnane Derivatives and Other Steroid Classes

Role in the Androgen Backdoor Pathway to Dihydrotestosterone (B1667394) (DHT)

5α-Pregnane derivatives are crucial intermediates in an alternative route of androgen synthesis known as the "backdoor pathway". wikipedia.org This pathway allows for the production of the potent androgen dihydrotestosterone (DHT) from 17α-hydroxyprogesterone (17-OHP) without going through the conventional intermediates, androstenedione (B190577) and testosterone. oup.comnih.gov

The key initiating step of the backdoor pathway is the 5α-reduction of 17-OHP by the enzyme 5α-reductase (SRD5A1) to form the 5α-pregnane derivative, 5α-pregnan-17α-ol-3,20-dione (also known as 17α-hydroxy-dihydroprogesterone or 17-OH-DHP). nih.govwikipedia.org This intermediate is then further metabolized. A 3α-hydroxysteroid dehydrogenase enzyme (such as AKR1C2 or AKR1C4) reduces it to 5α-pregnane-3α,17α-diol-20-one (pdiol). wikipedia.orgoup.com This 5α-pregnane compound is an excellent substrate for the 17,20 lyase activity of the enzyme CYP17A1, which cleaves the side chain to produce the 17-ketosteroid, androsterone (B159326). oup.comnih.gov Androsterone is subsequently converted to DHT. nih.gov This pathway is particularly significant in certain physiological contexts, such as fetal male development, and in pathological conditions like congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency, where the accumulation of 17-OHP shunts steroid synthesis through this backdoor route. oup.comnih.gov

Relationships with Cortisol Metabolism

The metabolism of 5α-pregnane compounds is intrinsically linked to the catabolism of cortisol. oup.com As detailed previously (Section 3.1.7), the primary pathway for cortisol inactivation involves its conversion to tetrahydro metabolites. dutchtest.com Cortisol is metabolized by 5α-reductase to 5α-tetrahydrocortisol (5α-THF) and by 5β-reductase to 5β-tetrahydrocortisol (THF). rupahealth.comhealthmatters.iorupahealth.com Both 5α-THF and THF are 5α-pregnane and 5β-pregnane derivatives, respectively.

Interaction with 4-Pregnene Metabolites

The metabolic relationship between 5α-pregnane compounds and their 4-pregnene precursors is a critical aspect of steroid metabolism. This interaction is primarily governed by the activity of the 5α-reductase enzyme system, which catalyzes the conversion of 4-pregnenes into their corresponding 5α-reduced derivatives. wikipedia.orgnih.gov This enzymatic step is not merely a simple catabolic process but represents a significant regulatory point where the biological activity of steroid metabolites can be profoundly altered. The conversion is unidirectional, marking an irreversible commitment of a 4-pregnene substrate to the 5α-pregnane pathway. nih.govbioscientifica.com

The primary substrate in this interaction is progesterone, a quintessential 4-pregnene, which is converted by 5α-reductase into 5α-dihydroprogesterone (5α-DHP), also known as allopregnanedione. ontosight.aiebi.ac.ukbioscientifica.com This conversion is a key step in the biosynthesis of various other neurosteroids and hormones. ebi.ac.ukwikipedia.org Beyond progesterone, other 4-pregnene steroids also serve as substrates. A notable example is 17α-hydroxyprogesterone, which is converted to 5α-pregnan-17α-ol-3,20-dione, a key intermediate in the alternative "backdoor" pathway of androgen synthesis. wikipedia.orgwikipedia.org The enzymes responsible for these conversions, primarily 5α-reductase isozymes 1 and 2 (SRD5A1 and SRD5A2), are expressed in various tissues, indicating the widespread importance of this metabolic interaction. wikipedia.orgontosight.aiwikipedia.org

Table 1: Key Metabolic Conversions from 4-Pregnene to 5α-Pregnane Derivatives by 5α-Reductase

| 4-Pregnene Substrate | Enzyme | 5α-Pregnane Product | Significance |

|---|---|---|---|

| Progesterone | 5α-Reductase (SRD5A1, SRD5A2) | 5α-Dihydroprogesterone (5α-DHP) | Precursor to other neurosteroids like allopregnanolone. wikipedia.orgwikipedia.org |

| 17α-Hydroxyprogesterone (17-OHP) | 5α-Reductase (SRD5A1, SRD5A2) | 5α-Pregnan-17α-ol-3,20-dione (17-OH-DHP) | Intermediate in the "backdoor" pathway of androgen synthesis. wikipedia.orgwikipedia.org |

| Deoxycorticosterone | 5α-Reductase | 5α-Dihydrodeoxycorticosterone (DHDOC) | Metabolism of mineralocorticoids. wikipedia.org |

| Testosterone | 5α-Reductase | 5α-Dihydrotestosterone (DHT) | Amplification of androgenic signal. wikipedia.orgbioscientifica.com |

Research Findings on Differential Metabolism and Biological Effects

Detailed research, particularly in the context of breast tissue, has revealed that the metabolic balance between 4-pregnenes and 5α-pregnanes is not static and can be dramatically different in normal versus tumorous tissues. bioscientifica.comresearchgate.net Studies show that non-tumorous breast tissue preferentially metabolizes progesterone towards 4-pregnene derivatives, such as 3α-hydroxy-4-pregnen-20-one (3αHP). researchgate.netnih.gov In stark contrast, tumorous breast tissue exhibits significantly elevated 5α-reductase activity, leading to a metabolic shift that favors the production of 5α-pregnanes, especially 5α-DHP. nih.govresearchgate.netnih.gov This results in a significantly altered ratio of these two classes of metabolites within the tissue microenvironment.

Table 2: Comparative Metabolite Ratios in Nontumorous vs. Tumorous Breast Tissue

| Parameter | Nontumorous Breast Tissue | Tumorous Breast Tissue | Reference |

|---|---|---|---|

| Dominant Metabolite Class | 4-Pregnenes (e.g., 3αHP) | 5α-Pregnanes (e.g., 5α-DHP) | bioscientifica.comresearchgate.net |

| Key Enzyme Activity | Lower 5α-Reductase; Higher 3α-HSO/20α-HSO | Elevated 5α-Reductase | nih.govbioscientifica.com |

| Ratio of 5α-Pregnanes to 4-Pregnenes | Baseline | >5-fold greater | researchgate.netnih.gov |

| Ratio of 5α-DHP to 3αHP | Baseline | Nearly 30-fold greater | researchgate.netnih.gov |

The significance of this metabolic interaction is underscored by the opposing biological activities of the resulting metabolites. In vitro studies using breast cell lines have demonstrated that 4-pregnene and 5α-pregnane derivatives can have contrary effects on critical cellular processes. researchgate.netnih.gov Specifically, 4-pregnenes like 3αHP have been shown to inhibit cell proliferation and promote cell adhesion. researchgate.net Conversely, their 5α-reduced counterparts, particularly 5α-DHP, stimulate cell proliferation and increase cell detachment. researchgate.netnih.gov This suggests that the interaction between these pathways, dictated by 5α-reductase activity, acts as a molecular switch that can influence tissue homeostasis and potentially contribute to tumorigenic processes. bioscientifica.comresearchgate.net

Table 3: Opposing Biological Effects of 4-Pregnene and 5α-Pregnane Metabolites

| Metabolite Class | Primary Example | Effect on Cell Proliferation | Effect on Cell Anchorage/Adhesion | Reference |

|---|---|---|---|---|

| 4-Pregnenes | 3α-Hydroxy-4-pregnen-20-one (3αHP) | Inhibitory / Suppressive | Promotes adhesion / Decreases detachment | researchgate.netnih.gov |

| 5α-Pregnanes | 5α-Dihydroprogesterone (5α-DHP) | Stimulatory / Promotive | Decreases adhesion / Promotes detachment | researchgate.netnih.gov |

Molecular Mechanisms of Action and Receptor Interactions

Neurosteroid Modulation of GABA-A Receptor Function

A primary mechanism of action for 5α-pregnane derivatives is the modulation of the γ-aminobutyric acid type-A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.

Certain metabolites of 5α-pregnane, specifically those with a hydroxyl group at the 3α-position, are potent positive allosteric modulators of GABA-A receptor function. nih.govfrontiersin.org These neurosteroids, including allopregnanolone (B1667786) (also known as 3α-hydroxy-5α-pregnan-20-one or 3α,5α-THP) and 3α,5α-tetrahydrodeoxycorticosterone (3α5α-THDOC), enhance the effects of GABA without directly activating the receptor themselves at physiological concentrations. nih.govfrontiersin.orgdiva-portal.org This potentiation occurs in a non-genomic manner, meaning it is rapid and does not require new protein synthesis. nih.govfrontiersin.orgfrontiersin.org By binding to the receptor, these steroids increase the efficacy of GABA, leading to an enhanced inhibitory signal. nih.govbiorxiv.org This action is crucial for their sedative and neuroprotective effects. nih.govnih.gov The modulation can prolong the duration of the GABA-induced chloride channel opening, thereby increasing the flow of chloride ions and hyperpolarizing the neuron. researchgate.netfrontiersin.org

The binding sites for 3α-hydroxylated 5α-pregnane steroids on the GABA-A receptor are distinct from the binding sites for GABA, benzodiazepines, barbiturates, and picrotoxin. nih.govfrontiersin.orgfrontiersin.org Evidence points to specific binding pockets for neurosteroids located within the transmembrane domains of the GABA-A receptor subunits, potentially at the interface between the α and β subunits. researchgate.netresearchgate.net

Research supports the existence of multiple, distinct neurosteroid binding sites on the receptor, a concept bolstered by findings on the selective antagonism and enantioselectivity of these compounds. nih.govkent.ac.uk Enantioselectivity refers to the differential effects of stereoisomers. Studies have shown that 5α-reduced steroids, but not their 5β-counterparts, exhibit a high degree of enantioselectivity in their modulation of the GABA-A receptor. nih.govfrontiersin.org For example, the naturally occurring (+)-3α-hydroxy-5α-pregnan-20-one is a more potent modulator than its synthetic enantiomer, which suggests a highly specific, chiral binding site. nih.govresearchgate.net This specificity indicates that the interaction is not a non-specific membrane effect but a precise lock-and-key mechanism with a protein binding site. researchgate.netacs.org

The stereochemistry of the A-ring of the pregnane (B1235032) steroid is a critical determinant of its activity at the GABA-A receptor. Specifically, the orientation of the hydrogen atom at the C5 position (α or β) significantly influences the molecule's shape and its interaction with the receptor.

Studies consistently demonstrate that 3α-hydroxylated, 5α-reduced pregnane steroids are generally more potent and effective positive allosteric modulators of GABA-A receptors compared to their 5β-reduced isomers. nih.govfrontiersin.org For instance, comparisons between 3α5α-THDOC and its 5β isomer, 3α5β-THDOC, revealed important differences in potency and efficacy in favor of the 5α-reduced compound. nih.govfrontiersin.org While both 5α- and 5β-pregnan-3α-ol-20-one can enhance GABA-evoked currents, the 5α-isomer shows a higher degree of enantioselectivity. nih.govfrontiersin.orgnih.gov In contrast, for some antagonist neurosteroids, the 5β-reduced isomers can cause significantly greater inhibition of the GABA-A receptor than the 5α-isomers. nih.govfrontiersin.org This highlights the stereo-specificity of the receptor's binding sites.

Table 1: Comparative Activity of 5α- and 5β-Pregnane Isomers

| Isomer Configuration | Typical Effect on GABA-A Receptor | Relative Potency/Efficacy | Reference |

|---|---|---|---|

| 3α-hydroxy-5α-pregnane | Positive Allosteric Modulator | High | nih.gov, frontiersin.org |

| 3α-hydroxy-5β-pregnane | Positive Allosteric Modulator | Lower than 5α-isomer | nih.gov, frontiersin.org |

| 3β-hydroxy-5α-pregnane | Antagonist/Weak Modulator | Varies; can inhibit 3α,5α-potentiation | nih.gov, frontiersin.org, frontiersin.org |

| 3β-hydroxy-5β-pregnane | Antagonist/Weak Modulator | Higher inhibitory effect than 3β,5α-isomer | nih.gov, frontiersin.org |

The functional consequence of the allosteric potentiation of GABA-A receptors by 3α-hydroxy-5α-pregnane steroids is an enhancement of GABA-mediated chloride ion (Cl⁻) currents. nih.govfrontiersin.orgfrontiersin.org The GABA-A receptor is a ligand-gated ion channel that, upon activation by GABA, opens to allow the influx of Cl⁻ into the neuron. core.ac.uk This influx of negative ions hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.

Neurosteroids like allopregnanolone and 3α5α-THDOC amplify this process. nih.govfrontiersin.org They increase the probability of the channel opening and/or prolong the open state, which results in a greater influx of Cl⁻ for a given concentration of GABA. researchgate.net Studies using synaptoneurosomes have directly measured this effect, showing that these steroids potentiate GABA-stimulated ³⁶Cl⁻ uptake. nih.gov Conversely, certain other pregnane steroids, such as 3β-hydroxy-5α-pregnan-20-one (isoallopregnanolone), can act as antagonists, reducing the enhanced chloride ion uptake caused by allopregnanolone. diva-portal.orgdiva-portal.org

Specificity of 5α- vs. 5β-Reduced Isomers on GABAA Receptor Activity

Pregnane X Receptor (PXR) Interactions

The Pregnane X Receptor (PXR) is a nuclear receptor that functions as a xenosensor, detecting the presence of foreign substances and upregulating the expression of enzymes and transporters involved in their metabolism and clearance. wikipedia.orgnih.gov

Several 5α-pregnane steroids are known agonists of PXR. wikipedia.org 5α-dihydroprogesterone (5α-DHP) is a weak agonist of the PXR. ebi.ac.ukwikipedia.org Allopregnanolone is also a known PXR agonist. wikipedia.org Activation of PXR by these endogenous steroids leads to the formation of a heterodimer with the retinoid X receptor (RXR). wikipedia.org This complex then binds to response elements on DNA, promoting the transcription of target genes, most notably cytochrome P450 3A4 (CYP3A4), a major enzyme in drug metabolism. wikipedia.orgresearchgate.net This interaction suggests a role for 5α-pregnane derivatives in regulating the metabolism of both endogenous compounds and xenobiotics, which can be a source of drug-drug interactions. mdpi.comwikipedia.org

Table 2: Summary of Receptor Interactions for 5α-Pregnane Derivatives

| Compound | Receptor Target | Primary Action | Effect | Reference |

|---|---|---|---|---|

| Allopregnanolone | GABA-A Receptor | Positive Allosteric Modulator | Enhances GABA-mediated inhibition | nih.gov, frontiersin.org, diva-portal.org |

| Allopregnanolone | Pregnane X Receptor (PXR) | Agonist | Regulates metabolism genes | wikipedia.org |

| 5α-Dihydroprogesterone | Progesterone (B1679170) Receptor (PR) | Agonist | Mediates progestogenic effects | ebi.ac.uk, wikipedia.org |

| 5α-Dihydroprogesterone | Pregnane X Receptor (PXR) | Weak Agonist | Regulates metabolism genes | ebi.ac.uk, wikipedia.org |

| 3α,5α-THDOC | GABA-A Receptor | Positive Allosteric Modulator | Enhances GABA-mediated inhibition | nih.gov, frontiersin.org |

PXR as a Regulator of Xenobiotic and Endobiotic Metabolism

The Pregnane X Receptor (PXR), a member of the nuclear receptor superfamily, functions as a crucial sensor for a wide array of foreign substances (xenobiotics) and internally produced molecules (endobiotics). nih.govfrontiersin.orgnih.gov Upon activation by ligands such as 5alpha-pregnane, PXR plays a central role in regulating the metabolism and elimination of these compounds. frontiersin.org It achieves this primarily by controlling the expression of genes that encode for drug-metabolizing enzymes and drug transporters. nih.govmdpi.commdpi.com

PXR is highly expressed in key metabolic organs like the liver and intestines. frontiersin.orgnih.gov When activated, PXR forms a heterodimer with the retinoid X receptor (RXR). nih.govfrontiersin.org This complex then binds to specific DNA sequences known as response elements in the promoter regions of target genes, initiating their transcription. nih.govnih.govnih.gov

Key functions of PXR in metabolism include:

Xenobiotic Metabolism: PXR is a master regulator of xenobiotic metabolism, inducing the expression of Phase I and Phase II drug-metabolizing enzymes, as well as Phase III transporters. escholarship.org This coordinated response facilitates the detoxification and removal of a broad spectrum of drugs and environmental chemicals from the body. nih.govmdpi.com

Endobiotic Homeostasis: Beyond its role in detoxification, PXR is integral to the metabolism of endogenous compounds. nih.govmdpi.com It is involved in regulating the homeostasis of bile acids, glucose, lipids, steroid hormones, and bilirubin. nih.govmdpi.comfrontiersin.org For instance, PXR activation can protect against the toxicity of high bile acid levels by inducing enzymes and transporters involved in their hydroxylation and efflux. nih.govescholarship.org

Cross-Talk with Other Nuclear Receptors

The regulatory functions of PXR are not carried out in isolation but involve intricate cross-talk with other nuclear receptors. This interaction allows for a more complex and integrated control of metabolic and cellular processes.

Constitutive Androstane Receptor (CAR): PXR and CAR are major nuclear receptors that regulate the expression of genes involved in the metabolism of both xenobiotics and endogenous substances. oup.com They share significant overlap in their target genes, including key drug-metabolizing enzymes and transporters. nih.govfrontiersin.org Evidence suggests that PXR and CAR can form a heterodimer, leading to their mutual inhibition, which adds another layer of complexity to their coordinated regulation of gene expression. oup.com

Hepatocyte Nuclear Factor 4-alpha (HNF4α): PXR activation can interfere with the activity of HNF4α, a key regulator of genes involved in glucose and bile acid metabolism. escholarship.org This interference often occurs through competition for common coactivator proteins like PGC-1α. escholarship.orgnih.gov By competing with HNF4α for these coactivators, activated PXR can suppress the expression of genes such as those involved in gluconeogenesis and bile acid synthesis. frontiersin.orgescholarship.orgnih.gov

Other Nuclear Receptors: PXR also engages in cross-talk with other nuclear receptors, including the Vitamin D receptor (VDR) and the farnesoid X receptor (FXR). nih.govpeerj.com For example, PXR is a transcriptional target of the bile acid-activated FXR, creating a feedback loop to mitigate the harmful effects of toxic bile acids. nih.gov

This network of interactions highlights the role of PXR as a central node in a complex regulatory system that integrates drug metabolism with essential physiological pathways. frontiersin.org

Post-Translational Modifications and PXR Activity

The activity of PXR is not solely dependent on ligand binding but is also finely tuned by various post-translational modifications (PTMs). These modifications, which include phosphorylation, ubiquitylation, SUMOylation, and acetylation, can significantly influence PXR's ability to regulate gene expression. nih.govbsb-muenchen.de

Phosphorylation: Phosphorylation can modulate PXR activity and is a key mechanism for cross-talk between signaling pathways and the regulation of metabolic genes. nih.gov Protein kinases can phosphorylate specific sites on the PXR protein, affecting its DNA binding, dimerization with RXR, and interaction with co-regulator proteins. nih.gov For example, activation of the PKA signaling pathway has been shown to enhance PXR-mediated gene induction. mdpi.com

Acetylation: PXR can be acetylated in vivo, and its activation by ligands often leads to its deacetylation. nih.gov The histone deacetylase SIRT1 has been shown to associate with PXR and is involved in its deacetylation, which can interfere with PXR's coactivation by PGC-1α. frontiersin.orgnih.gov

Ubiquitylation and SUMOylation: These modifications also play a role in the sophisticated interplay that governs PXR function. bsb-muenchen.de For instance, PXR sumoylation has been described to inhibit the interaction between PXR and the coactivator PGC-1α. mdpi.com

These PTMs provide a mechanism for integrating various cellular signals with PXR activity, allowing for a more nuanced and context-specific regulation of its target genes. nih.govbsb-muenchen.de

PXR Involvement in Cellular Response to Hypoxia

Hypoxia, or low oxygen availability, can significantly impact cellular metabolism and gene expression, including the regulation of drug-metabolizing enzymes. Research indicates that PXR is involved in the cellular response to hypoxic conditions.

Studies have shown that hypoxia can lead to a considerable decrease in the expression of PXR and CAR. mdpi.com This reduction in PXR expression under hypoxic conditions can, in turn, inhibit the expression of PXR target genes, including several cytochrome P450 enzymes and UGT1A1. mdpi.comnih.gov

In some contexts, PXR appears to have an inhibitory effect on the expression of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor that mediates the cellular response to hypoxia. aacrjournals.org Under normal oxygen conditions (normoxia), the expression of HIF-1α was found to be decreased in cells with stable expression of PXR. aacrjournals.org This suggests a potential role for PXR in modulating the cellular response to low oxygen stress. However, other studies have found that hypoxia in vivo does not induce the expression of PXR, although it does enhance the binding of CAR to the promoter of the CYP3A6 gene. The precise role and mechanisms of PXR in the complex cellular response to hypoxia are still under investigation and may be context-dependent. bvsalud.org

Mechanisms of Action at Cellular and Subcellular Levels

Influence on Gene Expression (e.g., MDR1, CYP3A4)

A primary mechanism of action for this compound, through its activation of PXR, is the regulation of gene expression, particularly genes involved in drug metabolism and transport. Two of the most well-characterized target genes are MDR1 (Multidrug Resistance 1, also known as ABCB1) and CYP3A4.

MDR1 (ABCB1): The MDR1 gene encodes P-glycoprotein (P-gp), a crucial transporter protein that effluxes a wide variety of xenobiotics from cells. nih.gov Activation of PXR by compounds like this compound leads to the increased expression of MDR1 mRNA and protein. nih.gov This induction of P-gp enhances the cellular capacity to remove drugs and other foreign substances, acting as a protective mechanism. arvojournals.org

CYP3A4: The CYP3A4 gene encodes a major enzyme of the cytochrome P450 family, responsible for metabolizing a large percentage of clinically used drugs. escholarship.orgmdpi.com PXR is a key transcriptional regulator of CYP3A4. mdpi.comescholarship.org Upon activation, the PXR/RXR heterodimer binds to response elements in the CYP3A4 promoter, leading to increased transcription of the gene. nih.govpeerj.com This results in higher levels of the CYP3A4 enzyme, which accelerates the metabolism of its substrates. plos.org

The PXR-mediated induction of these and other genes represents a coordinated cellular defense mechanism against xenobiotic exposure. nih.govnih.gov

Table 1: PXR-Mediated Gene Expression

| Activator | Receptor | Target Gene | Effect on Gene Expression |

|---|---|---|---|

| This compound (and other ligands) | PXR | MDR1 (ABCB1) | Increased |

Effects on Cell Proliferation and Adhesion

Research indicates that this compound can exert significant effects on fundamental cellular processes such as proliferation and adhesion, particularly in the context of breast cancer cells.

Studies have demonstrated that this compound metabolites can have opposing effects on breast cell proliferation. Specifically, this compound-3,20-dione (5alphaP), a metabolite of progesterone, has been shown to stimulate the proliferation of breast cancer cell lines. researchgate.netnih.gov This proliferative effect has been observed in both tumorigenic and non-tumorigenic breast cell lines. ebi.ac.uk The increased cell proliferation induced by 5alphaP is associated with an increase in the mitotic index and a suppression of apoptosis. ebi.ac.uk

In addition to its effects on proliferation, this compound also influences cell adhesion. Treatment of breast cancer cells with 5alphaP has been shown to decrease cell-to-cell contacts and attachment to the substrate. nih.gov This decrease in adhesion is accompanied by a reduction in vinculin-containing adhesion plaques and polymerized actin stress fibers. nih.gov The combined effect of increased proliferation and decreased adhesion suggests that this compound metabolites may play a role in promoting tumorigenic processes. researchgate.netnih.govnih.gov

Table 2: Effects of this compound-3,20-dione (5alphaP) on Breast Cancer Cells

| Cellular Process | Effect of 5alphaP |

|---|---|

| Cell Proliferation | Stimulated researchgate.netebi.ac.uk |

| Mitosis | Increased ebi.ac.uk |

| Apoptosis | Suppressed ebi.ac.uk |

Modulation of Inflammatory Signals (e.g., IL-10 Production)

The this compound scaffold is fundamental to neurosteroids that exhibit potent immunomodulatory effects. A primary mechanism of this action is the regulation of inflammatory signaling pathways, particularly those involving Toll-like receptors (TLRs). The neurosteroid allopregnanolone, also known as (3α,5α)3-hydroxypregnan-20-one or 3α,5α-THP, a metabolite of progesterone, demonstrates significant anti-inflammatory properties by interacting with the TLR4 signaling cascade. researchgate.netfrontiersin.org

Research indicates that 3α,5α-THP can inhibit the activation of pro-inflammatory TLR4 signaling. researchgate.net It has been shown to disrupt the crucial binding of TLR4 with its co-receptors, such as myeloid differentiation factor 2 (MD2) or the adaptor protein MyD88, in macrophages. frontiersin.org This disruption prevents the downstream cascade that leads to the production of various pro-inflammatory mediators, including tumor necrosis factor-alpha (TNFα), monocyte chemoattractant protein-1 (MCP-1), and high mobility group box 1 (HMGB1). researchgate.netfrontiersin.org

Conversely, while inhibiting pro-inflammatory pathways, this compound derivatives can enhance anti-inflammatory responses. A key finding is the ability of 3α,5α-THP to increase the production of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine. frontiersin.orgnih.govnih.gov This effect is not mediated by the classical pro-inflammatory MyD88-dependent pathway but rather through the endosomal TRIF-dependent TLR4 signaling pathway. frontiersin.orgnih.gov Activation of this specific branch of the TLR4 pathway leads to an upregulation of IL-10. nih.govnih.gov

Studies in alcohol-preferring (P) rats have provided detailed insights into this dual regulatory role. Administration of 3α,5α-THP in male P rats resulted in a notable increase in IL-10 levels in the amygdala, a brain region critical for emotional regulation. nih.govresearchgate.net This effect was linked to the activation of the endosomal TLR4-TRIF pathway, as evidenced by increased levels of associated signaling proteins. nih.gov

Table 1: Effect of 3α,5α-THP Administration on Neurochemical Levels in Male P Rats

| Biomarker | Region | Percentage Change | Associated Pathway |

|---|---|---|---|

| IL-10 | Amygdala | +13.2% | Anti-Inflammatory Signaling |

| BDNF | Amygdala | +21.1% | Neurotrophic Support |

| pTRAM | Amygdala | +86.4% | Endosomal TLR4-TRIF Signaling |

| PI(3)K-p110δ | Amygdala | +61.6% | Endosomal TLR4-TRIF Signaling |

| TIRAP | Amygdala | -13.7% | MyD88-Dependent TLR4 Signaling |

This table summarizes the observed changes in key biomarkers in the amygdala of male P rats following the administration of 3α,5α-THP, as reported in studies. nih.govnih.govresearchgate.net The data illustrates the enhancement of the anti-inflammatory endosomal TLR4-TRIF pathway and the concurrent reduction in a key protein of the pro-inflammatory MyD88-dependent pathway.

Furthermore, the anti-inflammatory actions of 5alpha-pregnanes can also be mediated through the Pregnane X Receptor (PXR). mdpi.com PXR, a nuclear receptor, can be activated by pregnane steroids. mdpi.com This activation leads to a transrepression of inflammatory genes, partly through a negative crosstalk with the nuclear factor kappa-B (NF-κB) signaling pathway, a central regulator of inflammation. mdpi.com

Interactions with Other Signaling Pathways (e.g., cAMP-PKA)

Beyond their direct influence on inflammatory cascades, this compound compounds interact with other fundamental intracellular signaling pathways. One significant interaction involves the cyclic AMP-protein kinase A (cAMP-PKA) signaling pathway, a ubiquitous second messenger system that regulates numerous physiological processes. nih.govkegg.jp

The interaction between the Pregnane X Receptor (PXR) and the cAMP-PKA pathway is particularly noteworthy for its species-specific nature. Research has shown that activating the cAMP-PKA pathway has divergent effects on PXR-mediated gene activation depending on the species. nih.gov In mouse hepatocytes, cAMP-PKA signaling acts synergistically, enhancing the activation of genes regulated by PXR. Conversely, in both rat and human hepatocytes, the same pathway has a repressive effect on PXR activity. nih.gov This highlights a critical difference in the molecular pharmacology of PXR across species.

Table 2: Species-Specific Modulation of Pregnane X Receptor (PXR) by the cAMP-PKA Pathway

| Species | Effect of cAMP-PKA Activation on PXR-Mediated Gene Activation |

|---|---|

| Mouse | Synergistic (Enhancement) |

| Rat | Repressive (Inhibition) |

| Human | Repressive (Inhibition) |

This table outlines the differential effects of activating the cAMP-PKA signaling pathway on PXR function in hepatocytes from different species, based on published research findings. nih.gov

In addition to the cAMP-PKA pathway, this compound derivatives engage with other signaling systems. For instance, 5α-pregnane-3,20-dione (5αP) has been found to stimulate cell proliferation and other effects by activating the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated protein kinases (ERK1/2) pathway. nih.gov This action is initiated from specific receptors located on the plasma membrane. nih.gov Furthermore, the neurosteroid 3alpha-hydroxy-5alpha-pregnan-20-one is known to exert effects in the brain by modulating neurotransmitter systems, including GABA(A)/benzodiazepine receptors, NMDA type glutamate (B1630785) receptors, and dopamine (B1211576) receptors. capes.gov.br

These interactions underscore the broad-spectrum influence of this compound compounds, which extend from immunomodulation to the fine-tuning of fundamental cellular processes and neurotransmission.

Physiological and Endocrine Roles of 5α Pregnane Neurosteroids and Metabolites

Central Nervous System Function

5α-pregnane neurosteroids, a class of endogenous steroids synthesized within the nervous system, play a crucial role in modulating various functions of the central nervous system (CNS). mdpi.com These neurosteroids are metabolites of progesterone (B1679170) and other steroid hormones and are known for their rapid, non-genomic effects on neuronal activity. nih.gov

One of the most well-characterized roles of 5α-pregnane neurosteroids, particularly allopregnanolone (B1667786) (also known as 3α-hydroxy-5α-pregnan-20-one or 3α,5α-THP), is the modulation of CNS excitability through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor. frontiersin.orgccjm.org GABA is the primary inhibitory neurotransmitter in the brain, and its binding to GABA-A receptors leads to a decrease in neuronal excitability. royalsocietypublishing.org

5α-pregnane neurosteroids like allopregnanolone are potent positive allosteric modulators of the GABA-A receptor. researchgate.netelifesciences.orgwikipedia.org This means they bind to a site on the receptor that is distinct from the GABA binding site and enhance the receptor's response to GABA. frontiersin.org This potentiation of GABAergic inhibition results in a hyperpolarization of the neuron, making it less likely to fire an action potential. bioscientifica.com This mechanism contributes to the anxiolytic, sedative, and anticonvulsant effects observed with these neurosteroids. bioscientifica.com

The interaction is highly specific. For instance, the 3α-hydroxy configuration is critical for the potentiating activity, as 3β-hydroxy stereoisomers can act as antagonists at the GABA-A receptor. elifesciences.org Furthermore, 5α-reduced steroids are generally more potent than their 5β-isomers. frontiersin.org

The sedative properties of 5α-pregnane neurosteroids implicate them in the regulation of arousal and sleep-wake cycles. frontiersin.org By enhancing GABAergic neurotransmission, these compounds promote a state of reduced CNS excitability, which is conducive to sleep. eurekaselect.com

Experimental studies in animals have demonstrated that neurosteroids such as allopregnanolone and its isomer pregnanolone (B1679072) are involved in the generation of slow-wave sleep. eurekaselect.comingentaconnect.comobstetricgynecoljournal.com In rats, the infusion of allopregnanolone into the nucleus basalis magnocellularis, a key area for sleep regulation, has been shown to decrease the duration of paradoxical sleep (REM sleep). nih.gov Conversely, pregnenolone (B344588) sulfate (B86663), which has opposing effects at the GABA-A receptor, increases paradoxical sleep. nih.gov These findings suggest that the balance of different neurosteroids can influence sleep architecture.

During pregnancy, the high levels of allopregnanolone contribute to a state of fetal quiescence, essentially maintaining the fetus in a sleep-like state. frontiersin.org This is achieved by suppressing CNS excitability. karger.com A reduction in these neurosteroids can lead to increased fetal arousal. karger.comresearchgate.net

The concentrations of 5α-pregnane neurosteroids are not uniform throughout the brain; they vary significantly across different regions. researchgate.net This regional specificity is due to the localized expression of the enzymes responsible for their synthesis, such as 5α-reductase and 3α-hydroxysteroid dehydrogenase. nih.gov These enzymes are found in various brain cells, including neurons and glia, in areas like the neocortex, hippocampus, amygdala, and cerebellum. tandfonline.com

For example, in the mouse brain, allopregnanolone concentrations have been found to be highest in the olfactory bulb, followed by the frontoparietal cortex, and are lower in the cerebellum. researchgate.net Studies in humans have also revealed regional differences in neurosteroid levels. nih.gov For instance, a study comparing neurosteroid concentrations in different brain regions of non-demented individuals found variations in the levels of pregnenolone, DHEA, progesterone, and allopregnanolone across the hippocampus, amygdala, frontal cortex, striatum, hypothalamus, and cerebellum. nih.govresearchgate.net

Furthermore, peripheral steroid levels can influence brain concentrations, as these hormones can cross the blood-brain barrier and serve as precursors for neurosteroid synthesis within the brain. mdpi.com For example, fluctuations in progesterone during the female reproductive cycle lead to parallel changes in brain allopregnanolone concentrations. tandfonline.com

5α-Pregnane neurosteroids, particularly allopregnanolone, play a significant role in modulating the body's response to stress, contributing to a state of stress hypo-sensitivity. mdpi.com They exert this effect primarily through their interaction with the hypothalamic-pituitary-adrenal (HPA) axis, the central stress response system. frontiersin.org

Acute stress typically leads to an increase in the levels of allopregnanolone in both the plasma and the brain. frontiersin.org This increase in allopregnanolone then acts as a negative feedback mechanism on the HPA axis, helping to dampen the stress response. mdpi.com It is thought to achieve this by enhancing GABAergic inhibition of the neurons that release corticotropin-releasing hormone (CRH) in the hypothalamus, thereby reducing the subsequent cascade of stress hormone release, including ACTH and cortisol. mdpi.comfrontiersin.org

Preclinical studies have shown that pretreatment with allopregnanolone can decrease the neuroendocrine response to stress. frontiersin.orgamazonaws.com In sheep, central administration of allopregnanolone was found to suppress the majority of stress response events. bioscientifica.com This modulatory role of allopregnanolone is crucial for restoring homeostasis after a stressful event. mdpi.com

Evidence from preclinical models suggests that 5α-pregnane neurosteroids are important for normal brain development and can influence cognitive function later in life. tandfonline.com These neurosteroids are involved in processes such as neurogenesis, myelination, and synaptic plasticity. mdpi.combioscientifica.com

During fetal development, allopregnanolone is present in high concentrations and is thought to be neuroprotective and essential for proper brain maturation. bioscientifica.comnih.gov It promotes a state of low neuronal excitability, which may protect the developing brain from excitotoxic damage. frontiersin.org Studies in animal models have shown that a reduction in the fetal neurosteroid environment can lead to delayed neurodevelopment. bioscientifica.com For instance, a mouse model with reduced placental allopregnanolone production exhibited impairments in cortical development, particularly in the somatosensory cortex. frontiersin.org

The influence of these neurosteroids extends into postnatal life. Stress experienced early in life can alter the levels of neurosteroids, potentially having long-lasting effects on brain development and behavior. tandfonline.com The actions of neurosteroids on GABA-A receptors during critical developmental periods can shape the connectivity of neural circuits, which may have long-term consequences for behavioral traits. royalsocietypublishing.org

Role in Stress Hypo-sensitivity

Reproductive Endocrinology and Pregnancy

5α-pregnane neurosteroids are integral to reproductive endocrinology, with their levels and functions fluctuating significantly during key reproductive events, most notably pregnancy. nih.gov

During pregnancy, there is a substantial increase in the production of progesterone, primarily by the placenta. nih.gov This leads to a corresponding rise in the levels of its metabolite, allopregnanolone, in both the maternal and fetal circulation and brains. nih.govunige.ch Placental production of allopregnanolone ramps up in the second trimester and peaks near full term. childrensnational.org

These elevated levels of allopregnanolone during pregnancy serve several critical functions. In the mother, allopregnanolone is thought to contribute to the suppressed stress response observed in late pregnancy, protecting the fetus from the potentially harmful effects of maternal stress hormones. nih.gov It may also play a role in preventing premature labor by promoting uterine quiescence through its inhibitory effects on uterine contractility and by inhibiting the release of oxytocin. oup.com